molecular formula C11H11ClF3NO2 B1422544 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide CAS No. 1258641-15-4

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide

Cat. No.: B1422544
CAS No.: 1258641-15-4
M. Wt: 281.66 g/mol
InChI Key: BAQQFVVYQKQWQF-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[3-(trifluoromethyl)phenoxy]ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides or thioamides.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its unique chemical properties.

    Material Science: It is explored for its potential use in the development of advanced materials with specific chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide
  • 2-chloro-N-{2-[3-(difluoromethyl)phenoxy]ethyl}acetamide
  • 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]propyl}acetamide

Uniqueness

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenoxyethyl moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQQFVVYQKQWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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